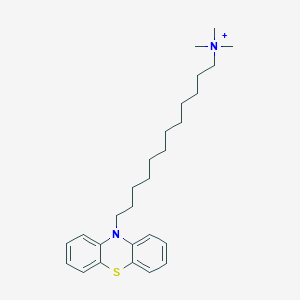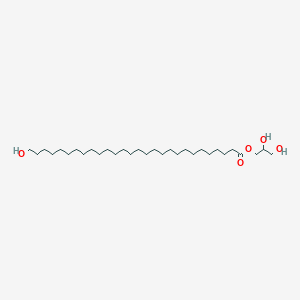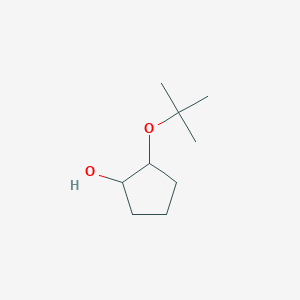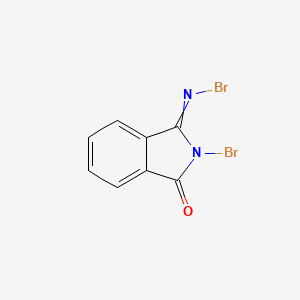
(1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone is a heterocyclic compound that features both an indazole and a nitrophenyl group Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while the nitrophenyl group is a benzene ring substituted with a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone typically involves the condensation of 1-methylindazole with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The indazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Reduction of the nitro group: 2-aminophenyl derivative.
Substitution on the indazole ring: Various substituted indazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of indazole derivatives with biological targets. It may serve as a lead compound in the development of new drugs due to its potential pharmacological activities.
Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of anti-inflammatory, antimicrobial, and anticancer agents. Indazole derivatives have been shown to exhibit a wide range of biological activities, making this compound a valuable candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone is not fully understood. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The nitrophenyl group may enhance the compound’s ability to bind to specific targets, leading to its biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Indazole: A basic structure that forms the core of (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone.
2-Nitrobenzoyl Chloride: A precursor used in the synthesis of the compound.
1-Methylindazole: Another precursor used in the synthesis.
Comparison: Compared to its similar compounds, this compound is unique due to the combination of the indazole and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The presence of the nitro group allows for further functionalization, enhancing its versatility in various applications.
Eigenschaften
CAS-Nummer |
821767-59-3 |
|---|---|
Molekularformel |
C15H11N3O3 |
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
(1-methylindazol-3-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C15H11N3O3/c1-17-12-8-4-2-6-10(12)14(16-17)15(19)11-7-3-5-9-13(11)18(20)21/h2-9H,1H3 |
InChI-Schlüssel |
QXMOEMJGHANMEV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)
![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)

![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)

![7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium](/img/structure/B12549999.png)


![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)
![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)




